molecular formula C22H14Br2N4O14S4 B231048 FLURADOLINE CAS No. 16205-32-6

FLURADOLINE

Cat. No.: B231048
CAS No.: 16205-32-6
M. Wt: 290.4 g/mol
InChI Key: HDPXSAXRLVDBIR-UHFFFAOYSA-N
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Description

FLURADOLINE is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of a fluorine atom at the second position of the steroidal structure, which significantly alters its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FLURADOLINE typically involves the fluorination of estradiol derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The reaction temperature is maintained at low to moderate levels to control the reactivity of the fluorine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

FLURADOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoroestra-1(10),2,4-triene-3,17-dione, while reduction could produce 2-fluoroestra-1(10),2,4-triene-3,17-diol-17-ol.

Scientific Research Applications

FLURADOLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of fluorination on steroidal structures.

    Biology: The compound is investigated for its interactions with estrogen receptors and its potential role in modulating hormonal activity.

    Medicine: Research focuses on its potential use in hormone replacement therapy and its effects on estrogen-related diseases.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of FLURADOLINE involves its binding to estrogen receptors in target tissues. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors. Upon binding, the compound modulates the transcription of estrogen-responsive genes, leading to various physiological effects. The molecular pathways involved include the activation of estrogen receptor-mediated signaling cascades, which regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

FLURADOLINE can be compared with other fluorinated estradiol derivatives, such as:

    2-Fluoroestradiol: Similar in structure but lacks the triene configuration.

    2-Fluoroestrone: Contains a ketone group at the 17th position instead of a hydroxyl group.

    2-Fluoroestriol: Has additional hydroxyl groups at the 16th and 17th positions.

The uniqueness of this compound lies in its specific fluorination pattern and triene structure, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

16205-32-6

Molecular Formula

C22H14Br2N4O14S4

Molecular Weight

290.4 g/mol

IUPAC Name

2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23FO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3

InChI Key

HDPXSAXRLVDBIR-UHFFFAOYSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)F)O

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O

Synonyms

2-fluoroestradiol

Origin of Product

United States

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